

A Comparative Guide to the Characterization of Esomeprazole Magnesium Dihydrate and Trihydrate

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Compound of Interest

Compound Name: *Esomeprazole magnesium salt*

Cat. No.: *B1257141*

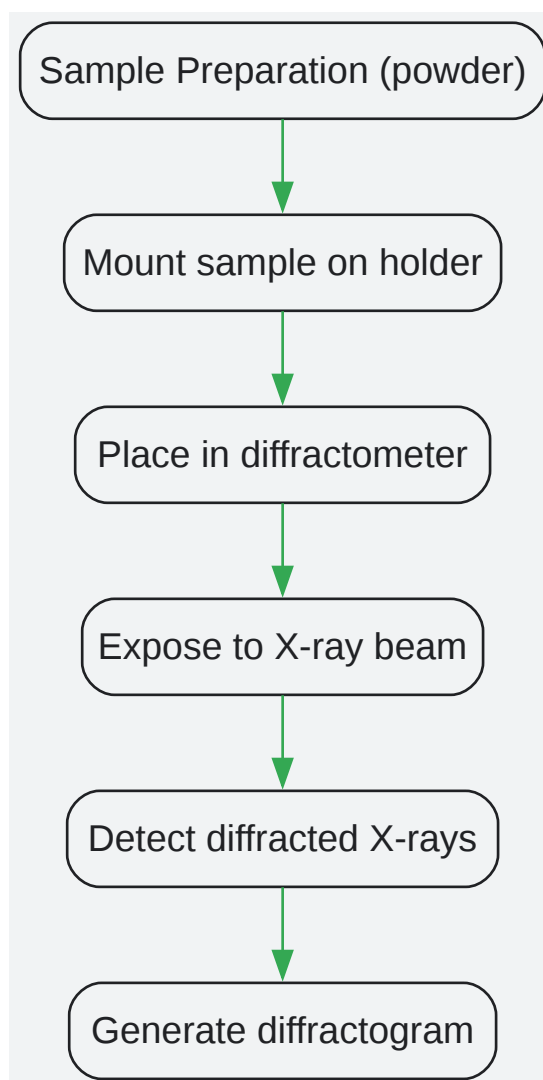
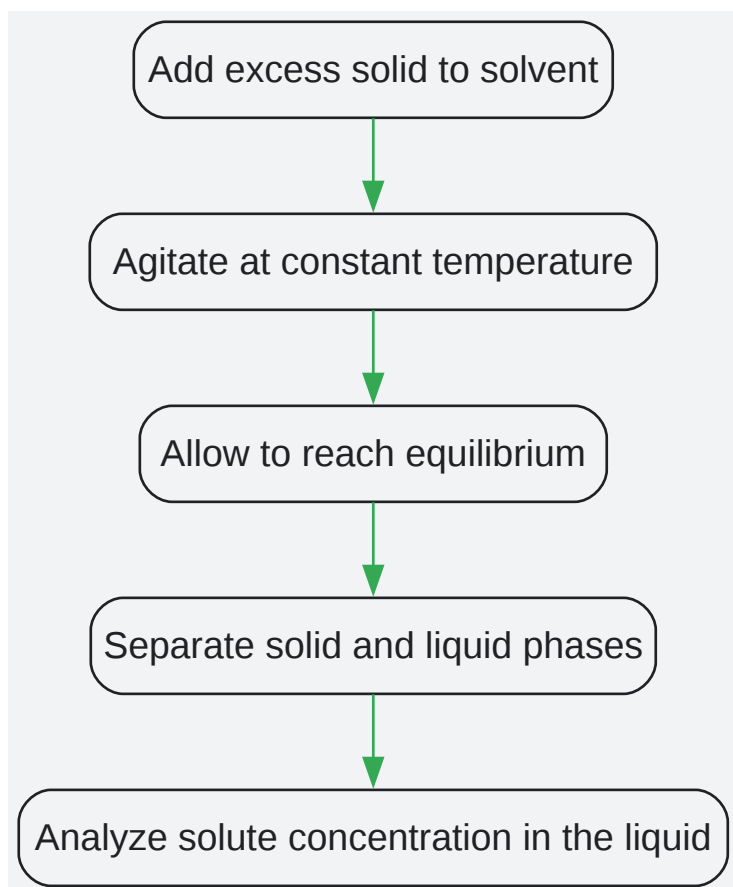
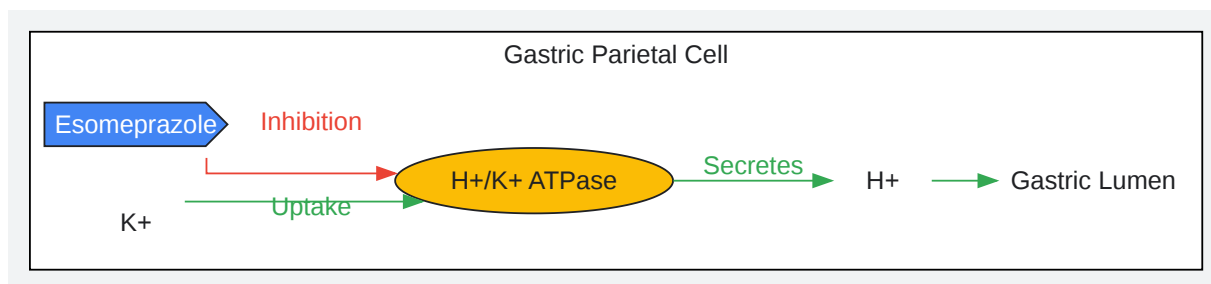
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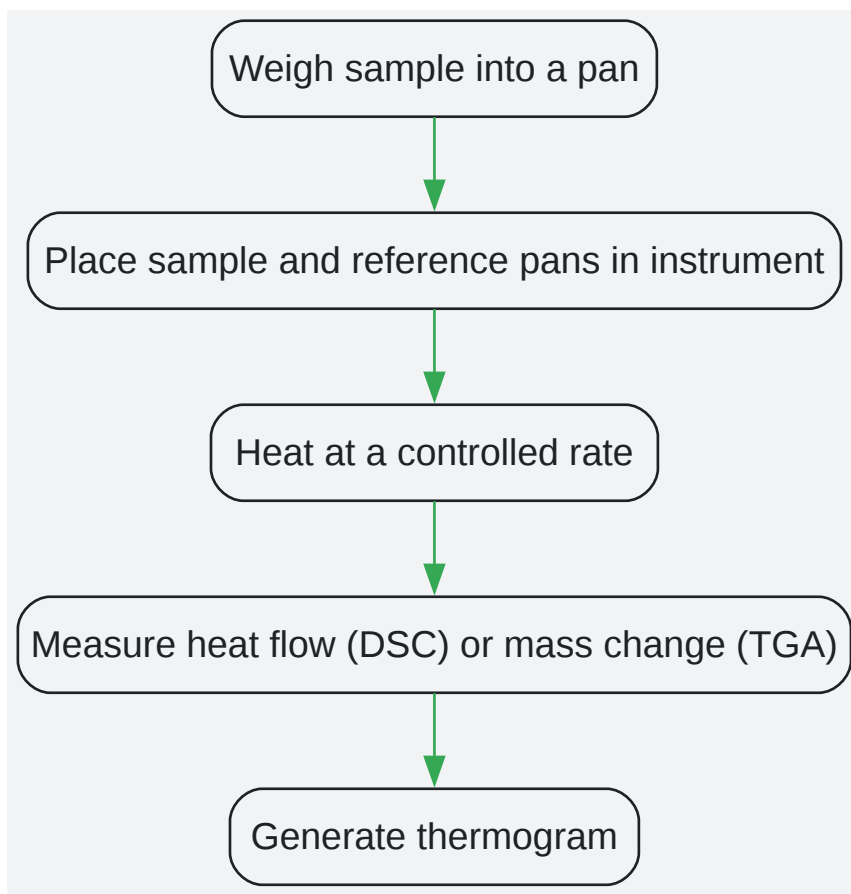
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of esomeprazole magnesium dihydrate and trihydrate, two common hydrated forms of the proton pump inhibitor esomeprazole. The selection of a specific hydrate form is a critical decision in drug development, impacting stability, solubility, and bioavailability. This document summarizes key experimental data to aid in this decision-making process.

Mechanism of Action: Inhibition of the Gastric H⁺/K⁺-ATPase

Esomeprazole is the S-enantiomer of omeprazole and functions as a proton pump inhibitor.^[1] It irreversibly blocks the H⁺/K⁺-ATPase in gastric parietal cells, which is the final step in gastric acid secretion.^[1] This inhibition effectively reduces gastric acid levels. The following diagram illustrates the pathway of gastric acid secretion and the inhibitory action of esomeprazole.





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References

- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
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